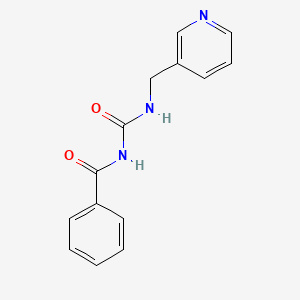

N-(吡啶-3-基甲基氨基甲酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

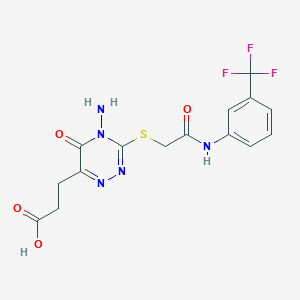

“N-(pyridin-3-ylmethylcarbamoyl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to an amide group). Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of benzamide derivatives, including “N-(pyridin-3-ylmethylcarbamoyl)benzamide”, typically involves the condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The resulting products are then purified, and their structures are confirmed using spectroscopic and elemental methods .科学研究应用

抗肿瘤活性和 HDAC 抑制

一个重要的研究领域是探索 N-(吡啶-3-基甲基氨基甲酰基)苯甲酰胺衍生物的抗肿瘤活性。一项研究讨论了口服活性组蛋白脱乙酰酶 (HDAC) 抑制剂的合成和生物学评估,由于其阻断癌细胞增殖和诱导细胞凋亡的能力,该抑制剂有望成为抗癌药物。该化合物在体内表现出显着的抗肿瘤活性,并已进入临床试验 (周等人,2008)。

结构分析和晶体学

对类似的 N-(吡啶-2-基甲基)苯甲酰胺衍生物的晶体结构和 Hirshfeld 表面分析的研究揭示了分子构型的见解,证明了吡啶环相对于苯环取向的差异 (Artheswari 等人,2019)。

光催化降解研究

作为许多农药化学结构中的核心成分,吡啶的 TiO2 光催化降解的动力学和产物已经过研究。这项研究提供了光催化在去除水中有害化学物质方面的环境应用见解 (Maillard-Dupuy 等人,1994)。

治疗癫痫的钾通道开放剂

N-吡啶基苯甲酰胺衍生物已被确定为 KCNQ2/Q3 钾通道开放剂,在癫痫和疼痛的动物模型中显示出活性。这项研究突出了这些化合物在治疗神经系统疾病中的潜在治疗应用 (Amato 等人,2011)。

醛固酮合酶的抑制

已经合成了一系列 N-(吡啶-3-基)苯甲酰胺并评估了它们对人醛固酮合酶 (CYP11B2) 的抑制作用,证明了选择性体外抑制的潜力。这项研究有助于理解如何使用这些化合物来靶向参与类固醇生成的特定酶 (Zimmer 等人,2011)。

光物理和电化学应用

对具有聚集增强发射和多刺激响应特性的吡啶基取代苯甲酰胺的研究揭示了它们在发光材料和传感器中的潜在用途。此类化合物表现出显着的光物理行为,取决于溶剂极性,并表现出机械致变色特性 (Srivastava 等人,2017)。

安全和危害

未来方向

The future directions for “N-(pyridin-3-ylmethylcarbamoyl)benzamide” could involve further studies on its potential applications. For instance, it could be evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, its anticancer properties could also be explored .

属性

IUPAC Name |

N-(pyridin-3-ylmethylcarbamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13(12-6-2-1-3-7-12)17-14(19)16-10-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRYAWBQLAPDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethylcarbamoyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656546.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2656551.png)

![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2656557.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide](/img/structure/B2656558.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2656559.png)

![3,5-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2656561.png)

![[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2656565.png)

![2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2656567.png)